molecular formula C16H20FN3O B14963236 3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B14963236
M. Wt: 289.35 g/mol
InChI Key: MCKXNXKLCAOBLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

T761-0184 is synthesized through a series of chemical reactions involving piperidine and spirooxadiazole derivatives. The synthesis begins with the preparation of the piperidine-spirooxadiazole core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

The industrial production of T761-0184 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

T761-0184 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

T761-0184 has a wide range of scientific research applications, including:

    Chemistry: Used to study the structure-activity relationship of α7 nAChR antagonists.

    Biology: Investigates the role of α7 nAChRs in cellular signaling and inflammation.

    Medicine: Explores potential therapeutic applications for conditions involving α7 nAChRs, such as neurodegenerative diseases and inflammatory disorders.

    Industry: Utilized in the development of new drugs targeting α7 nAChRs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T761-0184 is unique due to its high selectivity for the α7 nAChR subtype, which makes it a valuable tool for studying the specific roles of this receptor in various biological processes. Its structure-activity relationship has been well-characterized, providing insights for the development of more selective and potent α7 nAChR antagonists .

Properties

Molecular Formula

C16H20FN3O

Molecular Weight

289.35 g/mol

IUPAC Name

3-cyclopropyl-8-[(4-fluorophenyl)methyl]-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C16H20FN3O/c17-14-5-1-12(2-6-14)11-20-9-7-16(8-10-20)18-15(19-21-16)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,19)

InChI Key

MCKXNXKLCAOBLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)ON2

Origin of Product

United States

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